4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-9-11-5-7-12(8-6-11)16(21)20-17-14(10-19)13-3-1-2-4-15(13)22-17/h5-8H,1-4H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYQKCMXYQOLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Substitution Reactions
The compound participates in nucleophilic substitution reactions at the benzamide carbonyl group and the tetrahydrobenzothiophene ring. Key examples include:
Oxidation and Reduction
The cyano groups and benzothiophene moiety undergo redox transformations:
Hydrolysis Reactions
Controlled hydrolysis of functional groups under acidic or basic conditions:
Cycloaddition and Cross-Coupling
The compound engages in cycloaddition and metal-catalyzed coupling reactions:
Interaction with Biological Targets
In silico and in vitro studies reveal specific binding interactions:
Stability and Degradation
The compound exhibits pH-dependent stability:
Comparative Reactivity of Analogues
Structural modifications alter reactivity:
Scientific Research Applications
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites. This binding can disrupt the normal function of the target proteins, leading to various biological effects. The compound’s cyano groups and benzothiophene moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
Uniqueness
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific combination of cyano groups and benzothiophene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound that has garnered attention for its biological activity, particularly as an inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are serine/threonine kinases that play crucial roles in various cellular processes, including stress responses, apoptosis, and inflammation. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 299.36 g/mol. Its structure features a benzamide core with cyano and benzothiophene substituents that contribute to its biological properties.
The primary mechanism of action for this compound involves inhibition of JNK2 and JNK3 pathways. Research indicates that this compound binds selectively to the ATP-binding site of these kinases, disrupting their activity and subsequently affecting downstream signaling pathways involved in cell survival and apoptosis.
Binding Affinity and Selectivity
Studies have reported the following binding affinities (pIC50 values):
- JNK2 : 6.5
- JNK3 : 6.7
These values indicate a strong inhibitory effect against JNK2 and JNK3 while showing no significant activity against JNK1 or other MAPK family members such as p38alpha and ERK2 .
Pharmacological Profile
The compound exhibits several pharmacological characteristics:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Likely capable of crossing the blood-brain barrier.
- Cytochrome P450 Interactions : Inhibitory effects observed on CYP450 enzymes, particularly CYP1A2 and CYP2C9 .
Inhibition of Neuronal Apoptosis
In vitro studies have demonstrated that this compound effectively reduces neuronal apoptosis induced by stressors such as oxidative stress and pro-inflammatory cytokines. This effect is mediated through the inhibition of JNK signaling pathways .
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory responses by inhibiting JNK-mediated transcription factors such as c-Jun and ATF2. This modulation may have implications for treating neurodegenerative diseases characterized by chronic inflammation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
